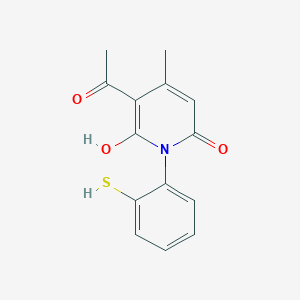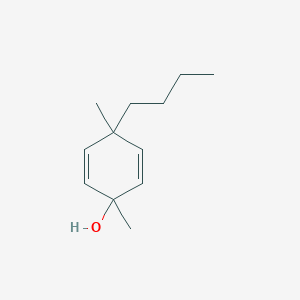
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol is an organic compound with the molecular formula C12H20O It is a derivative of cyclohexa-2,5-diene, characterized by the presence of butyl and methyl groups attached to the cyclohexadiene ring
Méthodes De Préparation
The synthesis of 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexa-2,5-diene derivatives with butyl and methyl groups under controlled conditions. The reaction typically requires the use of strong bases and specific catalysts to ensure the selective addition of the butyl and methyl groups to the cyclohexadiene ring . Industrial production methods may involve large-scale alkylation processes using similar reaction conditions but optimized for higher yields and purity.
Analyse Des Réactions Chimiques
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include strong acids or bases, specific catalysts, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted cyclohexadiene derivatives.
Applications De Recherche Scientifique
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms and kinetics.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in designing new therapeutic agents.
Mécanisme D'action
The mechanism of action of 4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, including electrophilic and nucleophilic additions, which are driven by the electron-rich cyclohexadiene ring. These interactions can lead to the formation of reactive intermediates that further react with other molecules, resulting in the desired chemical transformations .
Comparaison Avec Des Composés Similaires
4-Butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol can be compared with other similar compounds, such as:
2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one: This compound has similar structural features but different substituents, leading to distinct chemical properties and reactivity.
4,4-Dimethylcyclohex-2-en-1-ol: Another related compound with a similar cyclohexadiene core but different alkyl substituents.
Propriétés
Numéro CAS |
90095-60-6 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
4-butyl-1,4-dimethylcyclohexa-2,5-dien-1-ol |
InChI |
InChI=1S/C12H20O/c1-4-5-6-11(2)7-9-12(3,13)10-8-11/h7-10,13H,4-6H2,1-3H3 |
Clé InChI |
NFNYXVLVTUEEDO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(C=CC(C=C1)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)
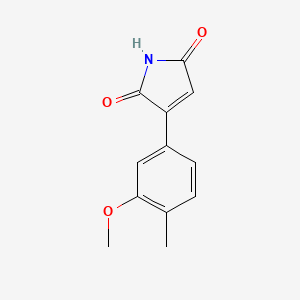
![2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14381494.png)

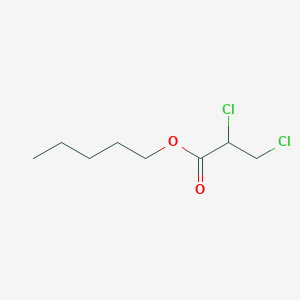
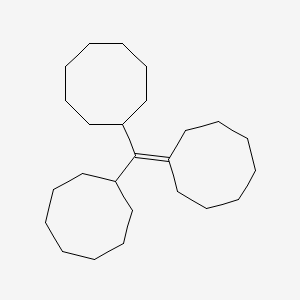
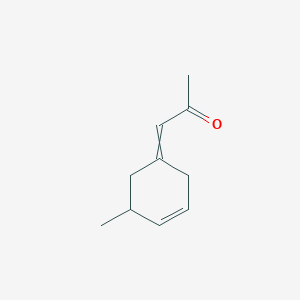

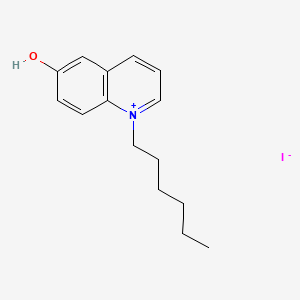
![2-[(E)-2-(2-ethyl-5-methyl-1H-indol-3-yl)ethenyl]-3,3-dimethylindole](/img/structure/B14381538.png)
